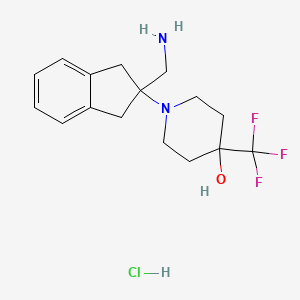

1-(2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)-4-(trifluoromethyl)piperidin-4-OL hydrochloride

CAS No.: 1189422-75-0

Cat. No.: VC3376385

Molecular Formula: C16H22ClF3N2O

Molecular Weight: 350.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1189422-75-0 |

|---|---|

| Molecular Formula | C16H22ClF3N2O |

| Molecular Weight | 350.8 g/mol |

| IUPAC Name | 1-[2-(aminomethyl)-1,3-dihydroinden-2-yl]-4-(trifluoromethyl)piperidin-4-ol;hydrochloride |

| Standard InChI | InChI=1S/C16H21F3N2O.ClH/c17-16(18,19)15(22)5-7-21(8-6-15)14(11-20)9-12-3-1-2-4-13(12)10-14;/h1-4,22H,5-11,20H2;1H |

| Standard InChI Key | UIUJKRHSYVDSSS-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1(C(F)(F)F)O)C2(CC3=CC=CC=C3C2)CN.Cl |

| Canonical SMILES | C1CN(CCC1(C(F)(F)F)O)C2(CC3=CC=CC=C3C2)CN.Cl |

Introduction

Chemical Structure and Properties

1-(2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)-4-(trifluoromethyl)piperidin-4-OL Hydrochloride possesses a complex molecular structure with the chemical formula C16H21F3N2O·HCl . The compound features several key structural elements that contribute significantly to its pharmacological properties and research applications. The 2,3-dihydro-1H-inden-2-yl group provides a rigid bicyclic framework that serves as the structural backbone of the molecule. This rigidity likely contributes to specific spatial arrangements that facilitate selective interactions with biological targets.

The trifluoromethyl group attached to the piperidine ring represents one of the most important functional elements of this compound. This moiety is known to enhance metabolic stability by resisting enzymatic degradation, particularly by cytochrome P450 enzymes, which commonly metabolize drug compounds . The strong electron-withdrawing properties of the CF3 group also influence the electronic distribution throughout the molecule, potentially affecting its binding affinity and interaction profile with target receptors.

The hydrochloride salt formation improves water solubility compared to the free base, enhancing bioavailability for research applications. This modification is common in pharmaceutical compounds to improve dissolution properties while maintaining stability.

Research Applications

Pharmaceutical Development

1-(2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)-4-(trifluoromethyl)piperidin-4-OL Hydrochloride has emerged as a key intermediate in the synthesis of novel pharmaceuticals, with particular emphasis on compounds targeting neurological disorders . Researchers have utilized this compound in the development of innovative treatments for neurological conditions, showcasing its efficacy in modulating receptor interactions that are central to disease pathology. Its structural features make it an attractive building block for developing compounds with enhanced target specificity and reduced off-target effects.

The pharmaceutical potential of this compound lies in its unique combination of structural elements that contribute to favorable pharmacokinetic properties. The trifluoromethyl group enhances metabolic stability, potentially extending half-life in vivo, while the rigid indene scaffold may contribute to specific binding orientations that enhance selectivity for target receptors.

Medicinal Chemistry

The trifluoromethyl group present in this compound enhances its metabolic stability, making it an attractive candidate for drug design aimed at improving bioavailability . This structural feature protects the molecule from rapid metabolic degradation, potentially extending its therapeutic window. Medicinal chemists utilize this compound and its derivatives to develop drug candidates with optimized pharmacokinetic profiles.

The balanced physicochemical properties of 1-(2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)-4-(trifluoromethyl)piperidin-4-OL Hydrochloride make it a valuable template for structure-activity relationship studies. By systematically modifying different portions of the molecule while maintaining the core scaffold, researchers can develop libraries of analogues with potentially enhanced activity, selectivity, or reduced side effects.

Analytical Chemistry

In analytical contexts, 1-(2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)-4-(trifluoromethyl)piperidin-4-OL Hydrochloride serves as a reference standard in analytical methods, aiding in the accurate quantification of related compounds in complex biological matrices . The compound's well-defined structure and stability make it suitable for developing and validating analytical methods for detecting and quantifying structurally related substances in biological samples, pharmaceutical formulations, or environmental contexts.

The presence of the trifluoromethyl group also provides a distinctive spectroscopic signature in techniques such as NMR spectroscopy or mass spectrometry, facilitating identification and quantification in complex mixtures. This application highlights the compound's utility beyond therapeutic development, extending into quality control and analytical validation processes.

Material Science

Beyond its pharmaceutical applications, 1-(2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)-4-(trifluoromethyl)piperidin-4-OL Hydrochloride's properties can be leveraged in the development of advanced materials, such as polymers with specific functional characteristics . While this application is less extensively documented compared to its pharmaceutical uses, it demonstrates the compound's versatility and potential for cross-disciplinary utilization.

The structural elements of this compound, particularly the fluorine-containing moieties, may contribute to materials with unique properties such as thermal stability, chemical resistance, or specific surface interactions. These properties could be valuable in developing specialized coatings, membranes, or composite materials for industrial or technological applications.

Structure-Activity Relationship

Role of the Trifluoromethyl Group

The trifluoromethyl (CF3) substituent plays a crucial role in the compound's pharmacological properties. This group is known to enhance metabolic stability by resisting enzymatic degradation, particularly by cytochrome P450 enzymes . The strong electron-withdrawing nature of the CF3 group influences several key properties:

-

Lipophilicity: Increasing the compound's ability to cross biological membranes

-

Bond strength: Creating more stable compounds resistant to metabolic degradation

-

Electronic distribution: Affecting the compound's interaction with target receptors

-

Hydrogen bonding: Modifying the compound's ability to form hydrogen bonds

These properties collectively contribute to the compound's bioavailability and efficacy in various research applications. The trifluoromethyl group represents one of the most significant structural modifications in modern medicinal chemistry, often employed to improve drug-like properties of candidate molecules.

Significance of the Indene Moiety

The 2,3-dihydro-1H-inden-2-yl group provides a rigid bicyclic scaffold that likely influences the compound's:

-

Conformational stability: Reducing entropy loss upon binding to target receptors

-

Spatial orientation: Positioning functional groups for optimal interaction with biological targets

-

Metabolic profile: Potentially blocking certain metabolic pathways

The rigidity of this structural element may contribute to the compound's selectivity for specific receptors or binding sites, enhancing its utility in neuroscience research and pharmaceutical development. The indene scaffold also provides a platform for further structural elaboration, allowing medicinal chemists to explore structure-activity relationships through systematic modification.

Function of the Piperidinol Group

The 4-piperidinol component introduces a hydroxyl group that serves as both a hydrogen bond donor and acceptor. This functional group likely contributes to:

-

Solubility: Enhancing the compound's water solubility

-

Target interaction: Forming hydrogen bonds with receptor binding sites

-

Synthetic versatility: Providing a handle for further chemical modifications

The combination of these structural elements creates a compound with balanced lipophilicity and hydrophilicity, important properties for pharmaceutical candidates. The hydroxyl group may also serve as a metabolic handle, potentially influencing the compound's metabolic fate and clearance pathways.

Comparison with Related Compounds

Understanding 1-(2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)-4-(trifluoromethyl)piperidin-4-OL Hydrochloride in context requires comparison with structurally related compounds. The following table summarizes key features of this compound alongside related structures mentioned in the literature:

This comparison highlights the unique combination of structural elements in 1-(2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)-4-(trifluoromethyl)piperidin-4-OL Hydrochloride that contributes to its specific applications and advantages in research contexts. While related compounds share certain structural features, the precise arrangement and combination of functional groups in our target compound provide distinct properties that enhance its utility in specific research domains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume